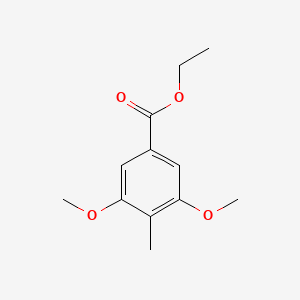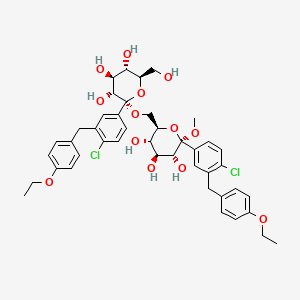![molecular formula C16H15N3O3S B14888960 2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of methoxy groups at the 2 and 3 positions, a hydroxyl group at the 6 position, and a pyrimidinyl group substituted with a thiazolyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-methylthiazole with a suitable pyrimidine precursor under controlled conditions to form the pyrimidinyl intermediate.
Introduction of the phenol moiety: The pyrimidinyl intermediate is then reacted with a phenol derivative, such as 2,3-dimethoxyphenol, under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidinyl or thiazolyl moieties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols.
科学的研究の応用
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
2,3-Dimethoxyphenol: Lacks the pyrimidinyl and thiazolyl groups, making it less complex.
2-Methylthiazole: Contains the thiazole moiety but lacks the phenol and pyrimidinyl groups.
4-Pyrimidinol: Contains the pyrimidinyl group but lacks the phenol and thiazole moieties.
Uniqueness
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H15N3O3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
2,3-dimethoxy-6-[5-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C16H15N3O3S/c1-9-19-12(7-23-9)11-6-17-8-18-14(11)10-4-5-13(21-2)16(22-3)15(10)20/h4-8,20H,1-3H3 |
InChIキー |
XWJZYIJMSYKESC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=CN=CN=C2C3=C(C(=C(C=C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
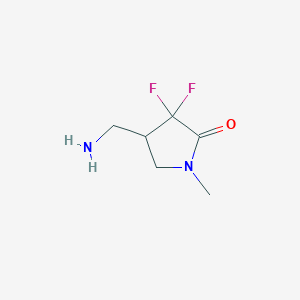
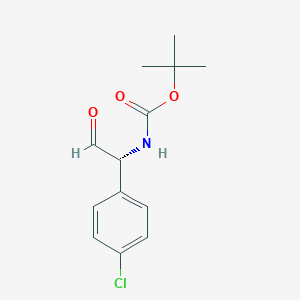

![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
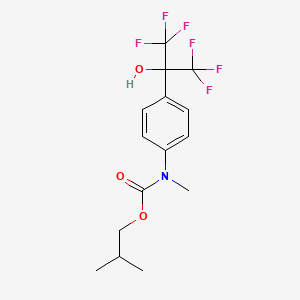
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
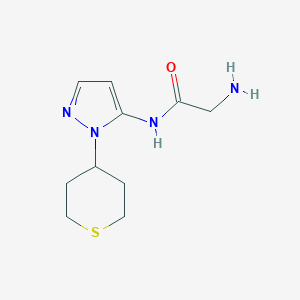
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)


